4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine
Description
4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine (CAS: 946758-85-6) is a substituted piperidine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenoxymethyl group, conferring unique electronic and steric properties. Classified as an irritant (Xi hazard symbol), it requires careful handling in laboratory settings .
Properties
IUPAC Name |
4-[(3-methyl-4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-12(2-3-13(10)15(16)17)18-9-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJKFOZFTLKEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-methyl-4-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine with analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Molecular Data
Substituent Effects on Physicochemical Properties
- Nitro Group Position: The 4-nitro substituent in the target compound enhances electron-withdrawing effects compared to the 2-nitro isomer in 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride. This difference influences reactivity in nucleophilic substitution or reduction reactions .
- Hydrochloride Salts: Derivatives like 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride exhibit improved solubility in polar solvents compared to their free-base counterparts, enhancing bioavailability in drug formulations .
Biological Activity
4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, characterized by a piperidine ring and a nitrophenoxy moiety, allows for diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is pivotal to its biological activity. The presence of the nitro group enhances its reactivity, while the piperidine ring contributes to its pharmacological properties. The molecular formula is , and its molecular weight is approximately 236.27 g/mol.
The biological effects of 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as a probe in biochemical studies, particularly in investigating enzyme mechanisms and interactions with biological macromolecules.
- Cellular Pathways : It modulates biological pathways by binding to specific receptors or enzymes, influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
These results indicate that 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine exhibits potent antiproliferative effects, comparable to established anticancer drugs like CB1954.
Mechanistic Studies
In-depth mechanistic studies revealed that the compound induces cell cycle arrest and apoptosis in cancer cells. For instance, treatment with 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine led to chromatin condensation and DNA damage in PC3 cells, indicating a cytotoxic mechanism .
Case Studies
A notable case study involved the evaluation of this compound's effectiveness in hypoxic conditions, which are common in tumor microenvironments. The compound demonstrated selective toxicity under hypoxia, making it a promising candidate for targeted cancer therapies .
In another study focusing on structure-activity relationships (SAR), modifications to the piperidine ring were shown to enhance anticancer activity, suggesting that further chemical optimization could yield even more effective derivatives .
Q & A
Q. How do researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Model Validation : Compare results from cell-based assays (e.g., HEK293) versus ex vivo tissue models to assess translational relevance .
- Dose-Response Analysis : Normalize data using Hill equations to account for potency differences .
- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
